4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate
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Overview
Description
4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H15Cl2N5O4S and a molecular weight of 540.388 g/mol . This compound is notable for its unique structure, which includes a thiadiazole ring, a hydrazone linkage, and a dichlorobenzoate ester group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a phenyl-substituted thiosemicarbazide with an appropriate oxidizing agent.
Hydrazone Formation: The thiadiazole derivative is then reacted with an acyl hydrazide to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone compound with 2,4-dichlorobenzoic acid under acidic conditions.
Chemical Reactions Analysis
4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The thiadiazole ring and hydrazone linkage are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects .
Comparison with Similar Compounds
4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
2-ethoxy-4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl 2,4-dichlorobenzoate: This compound has a similar structure but includes an ethoxy group instead of a phenyl group.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound features a triazole ring and a pyrimidine ring, offering different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
477729-97-8 |
---|---|
Molecular Formula |
C24H15Cl2N5O4S |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H15Cl2N5O4S/c25-16-8-11-18(19(26)12-16)23(34)35-17-9-6-14(7-10-17)13-27-29-21(33)20(32)28-24-31-30-22(36-24)15-4-2-1-3-5-15/h1-13H,(H,29,33)(H,28,31,32)/b27-13+ |
InChI Key |
BEZGOECPIHGGKV-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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